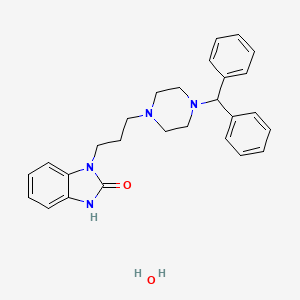

Oxatomide monohydrate

Description

Historical Context of Anti-Allergic Agent Development

The development of agents to combat allergic reactions has a history rooted in the scientific understanding of the physiological processes underlying allergies. Early approaches in the 19th and early 20th centuries were rudimentary, with treatments like black coffee, containing theophylline, being used for asthma. benthamscience.com The modern era of anti-allergic therapy began with the development of antihistamines in 1933, which marked a significant milestone in treating nasal allergies. wikipedia.orgwikipedia.org These first-generation antihistamines were revolutionary but were often limited by their non-selective action, which led to significant sedative effects. udes.edu.co

The 1960s saw the synthesis of cromones, such as disodium (B8443419) cromoglycate, which introduced a new mechanism of action known as 'mast cell stabilization' to prevent the release of inflammatory mediators. frontiersin.org This quest for more specific and better-tolerated treatments spurred further innovation, leading to the emergence of second-generation antihistamines in the 1980s and 1990s. udes.edu.co These newer agents were designed to be more selective for peripheral H1 receptors with less penetration of the blood-brain barrier, thereby reducing sedative side effects. udes.edu.copatsnap.com Oxatomide (B1677844), discovered at Janssen Pharmaceutica in 1975 and introduced medically in 1981, emerged within this innovative period as a unique compound possessing a dual mechanism of action. nih.govwikipedia.orgoup.com

Contemporary Research Significance of Oxatomide Monohydrate

Despite being a first-generation antihistamine, oxatomide continues to be a subject of academic and clinical research due to its distinct pharmacological profile. taylorandfrancis.com Its significance lies in its dual-action mechanism: it not only acts as a histamine (B1213489) H1 receptor antagonist but also inhibits the degranulation of mast cells, preventing the release of various allergic and inflammatory mediators. nih.govseedmedicalpublishers.com This multifaceted action makes it a continued area of interest for comparison studies and for understanding allergic pathways. nih.govnih.gov

Recent research has expanded the understanding of its mechanism, identifying it as a potent antagonist of the P2X7 receptor, which is involved in ATP-induced inflammatory responses. glpbio.comglpbio.comglpbio.com This discovery opens new avenues for its potential application beyond traditional allergic conditions. For instance, its properties as a mast cell stabilizer have led to pilot studies investigating its efficacy in treating Duchenne muscular dystrophy (DMD). clinicaltrials.govdrugbank.com Furthermore, modern analytical techniques continue to be developed and refined for the determination of oxatomide and its impurities, reflecting its ongoing relevance in pharmaceutical science. oup.com

Scope and Objectives of the Academic Research Review

This review provides a focused examination of the chemical compound this compound from an academic research perspective. The primary objective is to present a scientifically accurate overview based on its historical development, chemical and physical properties, mechanism of action, and methods of synthesis and characterization. This article will adhere strictly to these core scientific aspects, detailing research findings on its molecular structure, pharmacological activity, and chemical synthesis. The scope explicitly excludes clinical dosage, administration guidelines, and safety or adverse effect profiles to maintain a concentrated focus on the fundamental scientific and research characteristics of the compound.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

144671-97-6 |

|---|---|

Molecular Formula |

C27H32N4O2 |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one;hydrate |

InChI |

InChI=1S/C27H30N4O.H2O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23;/h1-8,10-15,26H,9,16-21H2,(H,28,32);1H2 |

InChI Key |

WUVRHFANMRXNRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5.O |

Origin of Product |

United States |

Chemical and Physical Properties

Oxatomide (B1677844) monohydrate is a piperazine (B1678402) derivative and a benzimidazolone compound. oup.comnih.gov Its structure and properties have been well-characterized in the scientific literature. The crystal structure of the monohydrate form reveals that the molecule adopts an extended conformation. iucr.orgiucr.org The water molecule plays a cohesive role, connecting three separate oxatomide molecules through intermolecular hydrogen bonds. iucr.org

Below is a table summarizing key chemical and physical properties of Oxatomide.

| Property | Value |

| Chemical Name | 1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,3-dihydro-2H-benzimidazol-2-one monohydrate |

| CAS Number | 60607-34-3 (Anhydrous) wikipedia.orgindiamart.com, 144671-97-6 (Monohydrate) prepchem.comindiafinechemicals.com |

| Molecular Formula | C₂₇H₃₀N₄O (Anhydrous) wikipedia.orgpharmacompass.com, C₂₇H₃₀N₄O · H₂O (Monohydrate) |

| Molecular Weight | 426.56 g/mol (Anhydrous) wikipedia.orgpharmacompass.com |

| Appearance | Fine white to off-white crystalline powder indiamart.com |

| Melting Point | 149.5–151.5°C google.com, 135°C – 140°C indiamart.com |

| Solubility | Soluble in ethanol (B145695) and methanol, slightly soluble in water. indiamart.com Soluble in DMSO. glpbio.com |

| Topological Polar Surface Area | 38.8 Ų pharmacompass.com |

| logP (Octanol/Water Partition Coefficient) | 3.645 chemeo.com |

Note: Data is compiled from multiple sources and may show slight variations.

Mechanism of Action

The therapeutic action of oxatomide (B1677844) is distinguished by a dual pharmacological mechanism. seedmedicalpublishers.com It functions as both a potent histamine (B1213489) H1 receptor antagonist and an inhibitor of mast cell degranulation. nih.govoup.com

Primarily, oxatomide competes with histamine for H1 receptor sites on effector cells. patsnap.compatsnap.com By blocking these receptors, it prevents histamine from triggering the cascade of responses that lead to allergic symptoms. patsnap.com Unlike some antihistamines, oxatomide has a high specificity for peripheral H1 receptors and demonstrates minimal penetration across the blood-brain barrier, which is a characteristic more commonly associated with second-generation agents. patsnap.com

In addition to its antihistaminic activity, oxatomide stabilizes mast cells and basophils. patsnap.comnih.gov This action inhibits the release of histamine and other pro-inflammatory and allergic mediators, such as leukotrienes and prostaglandins (B1171923). wikipedia.orgpatsnap.comnih.gov The mast cell-stabilizing effect is thought to be achieved by blocking calcium channels, which are essential for the degranulation process. seedmedicalpublishers.comnih.govnih.gov By preventing the release of these mediators, oxatomide can preemptively curb the inflammatory response associated with allergic reactions. patsnap.com Research has also shown that oxatomide inhibits the effects of serotonin (B10506). nih.govglpbio.com More recent studies have further elucidated its mechanism, identifying it as an antagonist of the P2X7 receptor, thereby blocking ATP-induced currents and subsequent Ca2+ influx. glpbio.comglpbio.com

Mechanistic Pharmacology and Cellular Biochemistry of Oxatomide Monohydrate

Histamine (B1213489) H1 Receptor Antagonism

The primary pharmacological action of oxatomide (B1677844) is its function as a histamine H1 receptor antagonist. patsnap.comnih.gov By blocking these receptors, oxatomide prevents histamine from initiating the cascade of events that lead to allergic symptoms. patsnap.com It is classified as a first-generation H1-antihistamine, a group known for potential central nervous system effects due to their ability to cross the blood-brain barrier. taylorandfrancis.comsmpdb.ca

Oxatomide's interaction with the histamine H1 receptor is characterized by its specific binding dynamics. scbt.com The affinity of a ligand for its receptor is determined by its association (k_on) and dissociation (k_off) rate constants. nih.gov While specific kinetic values for oxatomide are not extensively detailed in the provided results, it is known to be a potent antagonist at this receptor. abmole.com The structural attributes of oxatomide allow for strong interactions, which help to stabilize the inactive state of the receptor. scbt.com The binding affinity (K_d) is a crucial parameter, and for antihistamines, it is influenced by both kinetic and thermodynamic properties. nih.gov

Receptor occupancy studies, often utilizing techniques like positron emission tomography (PET), are crucial for understanding the in vivo effects of antihistamines. These studies measure the percentage of receptors blocked by a drug at a given dose. For oxatomide, a study indicated that a 30 mg dose leads to a brain H1 receptor occupancy (H1RO) of more than 50%, categorizing it as a sedative H1 antihistamine. semanticscholar.org This high level of receptor occupancy in the central nervous system is consistent with the side effects associated with first-generation antihistamines. smpdb.casemanticscholar.org

Mast Cell and Basophil Modulatory Actions

Beyond its direct antihistamine effects, oxatomide exerts significant anti-allergic activity by modulating the function of mast cells and basophils. nih.govspringermedizin.de This is a key feature that distinguishes it from some other H1 antagonists. nih.gov

Oxatomide has been demonstrated to inhibit the release of a variety of inflammatory mediators from human mast cells and basophils. nih.govnih.gov This includes the inhibition of preformed mediators like histamine and newly synthesized mediators such as leukotrienes (LTC4) and prostaglandins (B1171923) (PGD2). nih.govnih.gov

In studies using human basophils, preincubation with oxatomide at concentrations between 10⁻⁷ M and 10⁻⁵ M resulted in a concentration-dependent inhibition (10-40%) of the immunological release of histamine and LTC4. nih.gov Similar inhibitory effects were observed in human lung mast cells (HLMC) and human skin mast cells (HSMC). nih.gov In HSMCs, oxatomide inhibited the release of histamine, tryptase, and PGD2 following immunological challenge. nih.gov This broad-spectrum inhibition of mediator release contributes to its anti-inflammatory properties. patsnap.com

Table 1: Effect of Oxatomide on Mediator Release

| Cell Type | Mediator | Concentration Range (M) | Percent Inhibition |

|---|---|---|---|

| Human Basophils | Histamine, LTC4 | 10⁻⁷ - 10⁻⁵ | 10-40% |

| Human Lung Mast Cells | Histamine, Tryptase, LTC4 | 10⁻⁷ - 10⁻⁵ | 10-40% |

The ability of oxatomide to stabilize mast cells and prevent degranulation is a critical component of its anti-allergic action. patsnap.comwikipedia.org This effect is not directly related to its H1 receptor antagonism. nih.gov The primary mechanism appears to be the inhibition of calcium influx into the mast cell. smpdb.canih.gov

Upon activation, an increase in intracellular calcium is essential for the fusion of histamine-containing vesicles with the cell membrane, leading to degranulation. wikipedia.orgnih.gov Research on rat basophilic leukemia (RBL-2H3) cells, a model for mast cells, has shown that oxatomide inhibits the influx of extracellular calcium through plasma membrane channels that are activated by the depletion of intracellular calcium stores. nih.gov By blocking these channels, oxatomide prevents the rise in intracellular calcium necessary for mediator release. smpdb.canih.gov Oxatomide has also been noted to affect the tyrosine phosphorylation of cellular proteins in both resting and activated mast cells, suggesting an influence on the early signal transduction steps that lead to degranulation. nih.gov

Concentration- and pH-Dependency of Mediator Release Inhibition

Oxatomide demonstrates a clear concentration-dependent effect on the inhibition of mediator release from various immune cells. In studies involving human basophils, preincubation with oxatomide at concentrations ranging from 10⁻⁷ to 10⁻⁵ M resulted in a dose-dependent inhibition (10-40%) of the immunological release of both histamine and leukotriene C4 (LTC4) following challenges with Der p I antigen or anti-IgE. nih.govncats.io Similarly, oxatomide at the same concentration range inhibited the release of histamine, tryptase, and LTC4 from human lung mast cells (HLMC) activated by anti-IgE. nih.gov The inhibitory effect extends to human skin mast cells (HSMC), where it curtails the release of histamine, tryptase, and prostaglandin (B15479496) D2 (PGD2) after immunological challenge. nih.gov In rat peritoneal mast cells, oxatomide inhibited histamine release induced by compound 48/80 at concentrations between 0.01 and 10 µM. nih.gov

The inhibitory action of oxatomide on mediator release is also influenced by pH. Research indicates that the uncharged species of the drug are particularly active in inhibiting exocytosis. nih.gov This pH dependency suggests that the lipophilicity and membrane-partitioning characteristics of oxatomide are crucial for its ability to interfere with the cellular processes leading to mediator release. nih.gov

Table 1: Concentration-Dependent Inhibition of Mediator Release by Oxatomide

| Cell Type | Stimulant | Mediator Inhibited | Oxatomide Concentration | Percent Inhibition |

|---|---|---|---|---|

| Human Basophils | Der p I antigen, anti-IgE | Histamine, LTC4 | 10⁻⁷ - 10⁻⁵ M | 10-40% |

| Human Lung Mast Cells (HLMC) | anti-IgE | Histamine, Tryptase, LTC4 | 10⁻⁷ - 10⁻⁵ M | 10-40% |

| Human Skin Mast Cells (HSMC) | anti-FcεRI, anti-IgE | Histamine, Tryptase, PGD2 | 10⁻⁷ - 10⁻⁵ M | Concentration-dependent |

| Rat Peritoneal Mast Cells | Compound 48/80 | Histamine | 0.01 - 10 µM | Concentration-dependent |

| Rat Basophilic Leukemia (RBL-2H3) Cells | Antigen | β-hexosaminidase | Not specified | Inhibited |

Intracellular Calcium Homeostasis and Signal Transduction Pathways

The mechanism of oxatomide's inhibitory effect on mediator release is deeply rooted in its ability to modulate intracellular calcium ([Ca²⁺]) signaling, a critical step in the activation of mast cells and basophils. nih.govnih.gov Its action is not limited to simple receptor antagonism but involves interference with fundamental signal transduction pathways that govern exocytosis. nih.govnih.gov

The aggregation of high-affinity IgE receptors (FcεRI) on mast cells initiates a cascade of signaling events, a key early step of which is the phosphorylation of proteins on tyrosine residues. nih.govnih.gov Oxatomide has been shown to interfere with this process. In resting RBL-2H3 cells, oxatomide causes significant changes in the baseline tyrosine phosphorylation pattern. nih.gov Following cell activation with antigen, the drug continues to alter the tyrosine phosphorylation of various cellular proteins. nih.gov This suggests that oxatomide's interference with early signal transduction is not solely focused on calcium channels but also involves the modulation of protein tyrosine kinase and/or phosphatase activity, which is critical for the propagation of the activation signal. nih.govsemanticscholar.org

Oxatomide's inhibitory actions converge on the early signal transduction events that are essential for exocytosis, the process by which mast cells and basophils release their mediators. nih.govnih.gov The inhibition of both antigen- and thapsigargin-mediated exocytosis in RBL-2H3 cells points to an effect on a common, downstream pathway, likely related to the rise in intracellular calcium. nih.gov The drug's ability to modulate protein tyrosine phosphorylation and inhibit calcium influx indicates that it acts at multiple points in the signaling cascade that links receptor activation to the final fusion of granular membranes with the plasma membrane. nih.govnih.govnumberanalytics.com This multi-pronged inhibition of early signaling events explains its broad effectiveness in preventing the release of a variety of preformed and newly synthesized mediators. nih.govpatsnap.com

Investigation of Broader Pharmacodynamic Effects

Beyond its well-documented role as a mast cell stabilizer and H1-histamine receptor antagonist, oxatomide possesses a wider range of pharmacodynamic effects that contribute to its pharmacological profile. These additional activities involve interactions with other receptor systems.

Research has shown that oxatomide acts as an antagonist at serotonin (B10506) (5-HT) receptors, specifically the 5-HT₂ subtype, with a high affinity (Ki = 7 nM). caymanchem.comebi.ac.uk This antiserotonergic activity may complement its anti-allergic effects, as serotonin is also a mediator involved in inflammatory and allergic responses. nih.gov

Furthermore, studies have revealed that oxatomide can interact with dopamine (B1211576) receptors. It has been shown to block both dopamine D1 and D2 receptors. nih.gov This interaction is relevant in the context of potential central nervous system effects. The drug has also been identified as an antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. medchemexpress.combioscience.co.ukebi.ac.uk The IC₅₀ value for inhibition of ATP-induced currents in human P2X7 receptors is 0.95 µM. bioscience.co.uk

Table 2: Broader Receptor Binding Profile of Oxatomide

| Receptor Target | Action | Affinity (Ki / IC₅₀) | Reference |

|---|---|---|---|

| Histamine H₁ Receptor | Antagonist | Ki = 15 nM | caymanchem.com |

| Serotonin 5-HT₂ Receptor | Antagonist | Ki = 7 nM | caymanchem.com |

| P2X₇ Receptor | Antagonist | IC₅₀ = 0.95 µM | bioscience.co.uk |

| Dopamine D₁ Receptor | Antagonist | Not specified | nih.gov |

| Dopamine D₂ Receptor | Antagonist | Not specified | nih.gov |

| Muscarinic Acetylcholine (B1216132) Receptors | Antagonist | Ki = 263 nM | caymanchem.com |

Antiserotonergic Activity Mechanisms

In addition to its potent H1 receptor antagonism, oxatomide possesses significant antiserotonergic properties. wikipedia.orgebi.ac.uk This dual activity contributes to its effectiveness in managing allergic and inflammatory responses where serotonin plays a contributory role. The antiserotonergic effects of oxatomide have been demonstrated in various preclinical studies. nih.govnih.gov

Studies have shown that the affinity of various ligands for the high-affinity state of the 5-HT2A receptor is highly correlated with their intrinsic activity. nih.gov While specific binding affinity data for oxatomide at the 5-HT2A receptor is not extensively detailed in the provided results, its classification as a serotonergic antagonist implies a functional interaction with these receptors. ebi.ac.uk The antagonism of 5-HT2A receptors by drugs like ketanserin (B1673593) has been a landmark in understanding their pharmacological role. wikipedia.org

The antiserotonergic action of oxatomide complements its primary antihistaminic effect, providing a broader spectrum of activity against the various mediators involved in allergic inflammation. patsnap.comnih.gov

Exploration of Anticholinergic Effects and Their Molecular Basis

The anticholinergic properties of oxatomide are generally considered to be mild. patsnap.com Some sources even state that oxatomide lacks any significant anticholinergic effects. wikipedia.orgebi.ac.ukindiamart.com Anticholinergic action involves the competitive antagonism of muscarinic acetylcholine receptors (M1, M2, M3, M4, M5). drugbank.com This blockade prevents acetylcholine from binding to its receptors, leading to a variety of physiological effects, including reduced secretions. drugbank.com

In the context of allergic rhinitis, even mild anticholinergic effects can be beneficial by helping to reduce nasal secretions and alleviate a runny nose. patsnap.com However, the molecular basis for oxatomide's anticholinergic activity is not as well-defined as its antihistaminic and antiserotonergic actions. It is suggested that oxatomide may increase the anticholinergic activities of other co-administered drugs like hyoscyamine. drugbank.com This indicates a potential for interaction at the level of muscarinic receptors, although direct, high-affinity binding may be limited.

The clinical significance of oxatomide's anticholinergic effects appears to be minimal, distinguishing it from first-generation antihistamines which are often associated with more pronounced anticholinergic side effects. patsnap.com

Studies on Potential Antiviral Activity (e.g., against Venezuelan Equine Encephalitis Virus)

Recent research has uncovered a novel aspect of oxatomide's pharmacological profile: its potential antiviral activity. Specifically, oxatomide has demonstrated inhibitory effects against the Venezuelan Equine Encephalitis Virus (VEEV). wikipedia.orgebi.ac.ukwikipedia.org VEEV is a mosquito-borne alphavirus that can cause severe and potentially fatal encephalitis in both equines and humans. wikipedia.orgmdpi.com

In laboratory studies, oxatomide was identified as an effective antiviral agent against VEEV infection. mdpi.com Plaque assays revealed that oxatomide could significantly reduce VEEV viral replication, with one study noting a greater than 5-log reduction in viral titer. nih.govsemanticscholar.org Further investigations in primary neuronal cells infected with the VEEV Trinidad strain confirmed the efficacy of oxatomide in inhibiting the virus. researchgate.net

The precise mechanism of oxatomide's antiviral action against VEEV is still under investigation. One study successfully docked oxatomide into the VEEV nonstructural protein 2 (nsP2) protease, a critical enzyme for viral replication. mdpi.com This suggests that oxatomide may exert its antiviral effect by inhibiting this viral protease. The nsP2 protease is an attractive target for antiviral drug development due to its essential role in the viral life cycle. nih.govplos.org

It is noteworthy that oxatomide is an over-the-counter H1 antihistamine known to cross the blood-brain barrier, a characteristic that could be advantageous for treating a neurotropic virus like VEEV. mdpi.com While these findings are promising, it is important to note that these studies are preclinical, and oxatomide has not yet been tested in humans or animals for the treatment of VEEV infection. wikipedia.org

Preclinical Pharmacokinetic and Metabolic Research on Oxatomide Monohydrate

Absorption and Distribution Characteristics in Experimental Models

Preclinical studies in various animal models, including rats and dogs, have demonstrated that oxatomide (B1677844) is very well absorbed following oral administration. nih.gov Research in rats has provided specific insights into its plasma concentration profile. After intravenous administration of oxatomide (1 mg/kg) to non-fasting male rats, plasma concentrations of the compound decreased in a biphasic manner, with an elimination half-life of 1.59 hours. researchgate.net

Following oral administration (30 mg/kg) to fasting male rats, oxatomide was rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 188 ng/ml within 1.0 hour. researchgate.net In non-fasting rats, the Cmax was higher, at 378 ng/ml, and was reached at 3.3 hours, suggesting an influence of food on absorption. researchgate.net The oral bioavailability was calculated to be 6.74% in fasting rats and 17.5% in non-fasting rats. researchgate.net The distribution of a substance is determined by its translocation via the bloodstream to various tissues and organs. merckvetmanual.com While specific tissue distribution data for oxatomide is not detailed in the provided research, its lipid-soluble nature would generally facilitate ready absorption and distribution. merckvetmanual.com

| Parameter | Intravenous (1 mg/kg, Non-fasting) | Oral (30 mg/kg, Fasting) | Oral (30 mg/kg, Non-fasting) |

|---|---|---|---|

| Cmax | - | 188 ng/ml | 378 ng/ml |

| Tmax | - | 1.0 h | 3.3 h |

| Elimination Half-life (T1/2) | 1.59 h | 2.58 h | 3.27 h |

| Bioavailability | - | 6.74% | 17.5% |

Biotransformation Pathways and Metabolite Identification

Once absorbed, oxatomide undergoes extensive biotransformation, meaning it is almost completely metabolized in preclinical species like rats and dogs. nih.gov This metabolic process converts the parent drug into various metabolites, facilitating its elimination from the body. foodsafety.institute The liver is the primary site for these metabolic reactions. merckvetmanual.comfoodsafety.institute

The primary enzymes responsible for the initial phase of oxatomide metabolism belong to the cytochrome P450 (CYP) superfamily. uv.esyoutube.com In vitro studies using human liver microsomes have identified CYP2D6 and CYP3A4 as the key isoenzymes involved in the metabolism of oxatomide. nih.govnih.gov Further kinetic analysis suggests that metabolism is principally catalyzed by CYP3A4. nih.gov These findings in human-derived tissues are crucial for interpreting and contextualizing the metabolic pathways observed in preclinical animal models.

The major metabolic pathways for oxatomide involve oxidative reactions. nih.gov Key transformations include oxidative N-dealkylation, which is the removal of an alkyl group from a nitrogen atom, and aromatic hydroxylation, the addition of a hydroxyl group to an aromatic ring. nih.govencyclopedia.pub

In rats, the primary metabolic routes are oxidative N-dealkylations occurring at the piperazine (B1678402) nitrogens and the benzimidazolone nitrogen. nih.gov Aromatic hydroxylation at the benzimidazolone moiety has also been identified as a significant pathway. nih.gov This process of N-dealkylation is a common metabolic reaction for compounds containing alkylamino groups and is catalyzed by CYP450 enzymes. nih.govsemanticscholar.org One of the main urinary metabolites identified across species is 2,3-dihydro-2-oxo-1H-benzimidazole-1-propanoic acid, which is formed through oxidative N-dealkylation at the 1-piperazine nitrogen. nih.gov

Following the initial oxidative reactions (Phase I metabolism), the resulting metabolites often undergo conjugation reactions (Phase II metabolism) to increase their water solubility and facilitate excretion. foodsafety.institute Glucuronidation is a common Phase II pathway where glucuronic acid is attached to the metabolite. wikipedia.orgnih.gov While direct evidence for oxatomide glucuronide conjugates in preclinical species is not specified in the provided research, the formation of hydroxylated metabolites through aromatic hydroxylation strongly suggests that they would be substrates for UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of glucuronide conjugates. nih.govnih.gov This process is a critical detoxification mechanism that prepares substances for elimination via urine or feces. wikipedia.org

Excretion Routes and Mass Balance Studies in Preclinical Species

Mass balance studies, often utilizing radiolabeled compounds, are essential for determining the routes and rates of elimination of a drug and its metabolites. bioivt.com For oxatomide, studies involving 14C-labeled compounds in rats and dogs show that the excretion of metabolites is rapid and complete within a few days. nih.gov

The primary route of excretion for oxatomide metabolites is through the feces. In the studied species, between 54% and 62% of the administered radioactive dose was recovered in the feces. nih.gov A smaller portion, ranging from 27% to 40%, was excreted in the urine. nih.gov This indicates a significant role for biliary excretion in the elimination of oxatomide metabolites.

| Excretion Route | Percentage of Dose Recovered |

|---|---|

| Feces | 54 - 62% |

| Urine | 27 - 40% |

Comparative Pharmacokinetic Analysis Across Diverse Preclinical Models

Comparative analysis of oxatomide's pharmacokinetics reveals both similarities and differences across the preclinical species studied. In both rats and dogs, oxatomide is well-absorbed and almost entirely metabolized. nih.gov The excretion patterns are also broadly similar, with fecal excretion being the predominant route. nih.gov

However, there can be species-specific differences in pharmacokinetic parameters such as clearance and volume of distribution. dovepress.com For instance, studies in rats provided detailed data on plasma concentrations and bioavailability that were influenced by feeding status. researchgate.net The major metabolic pathways, such as oxidative N-dealkylation and aromatic hydroxylation, are consistent across the species investigated, including rats. nih.gov Such comparative data from various animal models are crucial for predicting the pharmacokinetic profile in humans and for designing first-in-human clinical trials. dovepress.com

Advanced Experimental Models and Methodologies for Oxatomide Monohydrate Research

Ex Vivo Tissue Preparations for Pharmacological Profiling

Ex vivo studies use tissues taken from an organism and studied in an artificial environment. This methodology bridges the gap between in vitro cellular assays and in vivo whole-organism studies, allowing for pharmacological analysis in a more integrated biological system.

As a first-generation antihistamine, oxatomide (B1677844) can cross the blood-brain barrier and interact with H1-receptors in the central nervous system (CNS). To quantify this interaction, receptor displacement assays can be performed on brain tissue preparations. These assays measure the ability of a compound (the "displacer," e.g., oxatomide) to compete with a radiolabeled ligand that has a known high affinity for the target receptor (e.g., ¹¹C-doxepin for the H1-receptor). nih.gov By analyzing the amount of radiolabeled ligand that is displaced by oxatomide in brain homogenates, researchers can determine the drug's binding affinity and occupancy at the H1-receptor. This information is critical for understanding both its therapeutic effects and potential CNS side effects. Positron Emission Tomography (PET) studies in living subjects provide analogous in vivo data, showing that different antihistamines have markedly different levels of brain H1-receptor occupancy (H1RO), which correlates with their sedative potential. nih.gov

| Antihistamine | Single Oral Dose | Brain H1RO (%) |

|---|---|---|

| Olopatadine | 5 mg | ~15% nih.gov |

| Ketotifen | 1 mg | ~72% nih.gov |

| d-chlorpheniramine | 2 mg | ~50-77% nih.gov |

Peritoneal Mast Cell Preparations for Mediator Release Studies

Peritoneal mast cells, readily obtained from rodents, serve as a classical in vitro model to investigate the mechanisms of action of anti-allergic compounds. Studies utilizing rat peritoneal mast cells have been instrumental in elucidating the effects of oxatomide on mediator release.

Research has shown that oxatomide exhibits a dual effect on histamine release from rat peritoneal mast cells. At lower concentrations, it inhibits the secretion of histamine triggered by IgE-directed ligands. Conversely, at high concentrations, oxatomide itself can induce histamine release. This inhibitory action at therapeutic concentrations is a key aspect of its anti-allergic profile.

The mechanism underlying the inhibition of mediator release involves the modulation of calcium ion (Ca2+) signaling, a critical step in mast cell degranulation. Studies have demonstrated that oxatomide, at concentrations ranging from 0.01 to 10 microM, effectively inhibits the increase in 45Ca uptake and the intracellular Ca2+ release induced by secretagogues like compound 48/80 in rat peritoneal mast cells. Further investigations using quin 2-stained mast cells confirmed that oxatomide impedes Ca2+ release from intracellular stores. The inhibitory effect of oxatomide on histamine release is thought to result from a combination of preventing Ca2+ uptake, which is highly selective for mast cells, inhibiting Ca2+ release from intracellular stores, and elevating cyclic AMP (cAMP) content within the mast cells.

The following table summarizes the inhibitory effects of oxatomide on calcium mobilization and histamine release in rat peritoneal mast cells.

Future Directions and Emerging Research Avenues for Oxatomide Monohydrate

Identification of Novel Molecular Targets and Pathways

While the antagonism of the H1 receptor is a primary mechanism of oxatomide (B1677844), its broad anti-inflammatory and anti-allergic effects suggest the modulation of other biological targets. nih.gov Research has shown that oxatomide inhibits the release of a wide array of inflammatory mediators, including leukotrienes, prostaglandins (B1171923), and tryptase, from mast cells, basophils, and neutrophils. nih.govpatsnap.com Furthermore, it influences critical early steps in the signal transduction cascade leading to mast cell degranulation, notably by altering protein tyrosine phosphorylation and, crucially, by inhibiting the influx of extracellular calcium (Ca2+). nih.gov These findings strongly indicate that oxatomide interacts with molecular players beyond the H1 receptor, opening up new avenues for target discovery.

Modern high-throughput screening technologies are essential tools for comprehensively identifying the molecular targets of a drug in an unbiased manner. Chemical proteomics, in particular, offers powerful strategies to "fish" for the direct binding partners of a small molecule like oxatomide within a complex cellular environment. mdpi.com Techniques such as drug affinity chromatography coupled with mass spectrometry can isolate and identify proteins that physically interact with an immobilized form of oxatomide. pharmafeatures.com

Advanced quantitative proteomic methods can further refine this process. For instance, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can precisely quantify changes in protein binding in the presence versus absence of the drug. pharmafeatures.com Additionally, label-free methods that assess target engagement based on changes in protein stability, such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), can confirm direct binding interactions within intact cells or cell lysates. nih.gov Applying these approaches to oxatomide could definitively identify the specific ion channels, kinases, or other signaling proteins involved in its observed effect on calcium influx and mediator release, thereby uncovering novel therapeutic targets. nih.govnih.gov

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Chemical Proteomics (e.g., Affinity Chromatography-Mass Spectrometry) | Uses a modified oxatomide "bait" to capture and identify interacting "prey" proteins from cell lysates. mdpi.com | Unbiased identification of direct binding partners, potentially revealing novel receptors, enzymes, or signaling proteins. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding; target proteins are stabilized at higher temperatures. nih.gov | Confirmation of direct target engagement in intact cells, validating hits from primary screens and identifying downstream effects. |

| Drug Affinity Responsive Target Stability (DARTS) | Assesses changes in a protein's susceptibility to protease digestion upon drug binding, as binding confers protection. nih.gov | An alternative method to CETSA for validating direct binding interactions without requiring a specific antibody for detection. |

| Quantitative Proteomics (e.g., SILAC) | Compares the relative abundance of thousands of proteins between treated and untreated states to map pathway perturbations. pharmafeatures.com | Mapping the global cellular response to oxatomide, revealing downstream signaling pathways affected by its primary targets. |

Phenotypic screening represents a paradigm shift from target-based discovery. Instead of searching for a molecule that hits a predetermined target, this approach screens for compounds that produce a desired biological effect in a cellular or organismal model of disease. wikipedia.orgtechnologynetworks.com This strategy is particularly powerful for discovering first-in-class drugs and uncovering unexpected therapeutic activities. creative-biolabs.com

A recent phenotypic screen of 22 different H1-antihistamines, for example, identified promethazine (B1679618) and rupatadine (B1662895) as having potent and previously uncharacterized anthelmintic activity against Toxocara canis larvae. mdpi.comnih.gov This demonstrates the potential for discovering entirely new applications for this class of drugs. A similar strategy could be applied to this compound. By screening it against diverse panels of cells, such as various cancer cell lines, patient-derived immune cells from autoimmune disorders, or models of fibrosis, researchers could identify novel, therapeutically relevant phenotypes. Subsequent target deconvolution of these "hits" would then illuminate the uncharacterized molecular mechanisms responsible for the observed effect, potentially leading to new drug development programs. wikipedia.org

Rational Design of Next-Generation Compounds Based on the this compound Scaffold

The chemical structure of oxatomide, featuring a diphenylmethylpiperazine moiety linked to a benzimidazolone group, serves as a versatile scaffold for medicinal chemistry. nih.gov Structure-activity relationship (SAR) studies have already provided valuable insights, demonstrating that even minor chemical modifications can significantly impact its biological activity. For example, altering the length of the alkyl chain connecting the two main ring systems or adding substituents to the benzimidazolone ring can dramatically increase or decrease its ability to inhibit mediator release from mast cells. nih.gov

This existing knowledge provides a strong foundation for the rational design of next-generation compounds. Using computational modeling and synthetic chemistry, new analogues can be developed to optimize specific properties. The goals of such a program could include:

Enhancing Potency and Selectivity: Modifying the scaffold to increase affinity for known non-histamine targets (e.g., calcium channels) while reducing affinity for the H1 receptor to create more targeted anti-inflammatory agents.

Improving Pharmacokinetic Properties: Fine-tuning the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Designing Multi-Targeted Ligands: Intentionally designing compounds that modulate multiple, synergistic targets to achieve a superior therapeutic effect in complex diseases.

| Structural Moiety | Modification Strategy | Potential Therapeutic Goal | Rationale based on SAR nih.gov |

|---|---|---|---|

| Benzimidazolone Ring | Introduction or modification of substituents (e.g., at the 6-position). | Enhance selectivity for novel targets; modulate anti-inflammatory activity. | A chlorine substituent at the 6-position was found to result in a loss of mast cell stabilizing activity. |

| Propyl Linker Chain | Varying the length (n=3) or introducing branching. | Optimize spatial orientation and binding kinetics for specific targets. | Analogues with chain lengths shorter than 3 or longer than 5, or with branched chains, showed reduced inhibitory activity. |

| Diphenylmethylpiperazine Moiety | Bioisosteric replacement or substitution on the phenyl rings. | Fine-tune H1 receptor affinity; improve CNS penetration profile or reduce off-target effects. | This moiety is critical for H1 receptor antagonism, but modifications could dissociate this from other anti-inflammatory effects. |

Application of Artificial Intelligence and Machine Learning in Drug Discovery and Development for this compound

Furthermore, generative AI models can design entirely novel molecules. nih.gov By learning the essential pharmacophoric features of the oxatomide scaffold, these models can generate new chemical structures that retain the desired biological activity but possess improved drug-like properties, such as better solubility or metabolic stability, or a novel intellectual property position. mdpi.com

| Application Area | AI/ML Technique | Specific Goal |

|---|---|---|

| Novel Target Identification | Predictive Machine Learning Models | Analyze genomic, proteomic, and chemical data to predict novel protein targets for oxatomide beyond the H1 receptor. nih.gov |

| Hit Identification | Virtual Screening and Molecular Docking | Screen vast libraries of virtual compounds against identified targets (e.g., calcium channels) to find new active molecules. abbvie.com |

| Lead Optimization | Generative Adversarial Networks (GANs) | Design novel molecules based on the oxatomide scaffold with optimized potency, selectivity, and pharmacokinetic properties. nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of newly designed analogues. |

Investigating Potential Repurposing of this compound in Other Immunological or Inflammatory Conditions

Drug repurposing—finding new uses for existing drugs—is an efficient strategy to accelerate the development of new therapies. technologynetworks.com this compound, with its established clinical profile and multifaceted mechanism of action, is a prime candidate for such investigation. Its proven efficacy in allergic diseases like chronic urticaria and allergic conjunctivitis is rooted in its ability to both block histamine (B1213489) and stabilize mast cells. nih.govnih.gov

These mechanisms are highly relevant to a broader spectrum of diseases where mast cell activation and inflammatory mediators are key drivers of pathology. mdpi.com For example, mast cells are increasingly recognized as important players in the pathophysiology of autoimmune and chronic inflammatory conditions. Future research should therefore focus on evaluating the efficacy of oxatomide in preclinical models of diseases such as:

Inflammatory Bowel Disease (IBD): Conditions like ulcerative colitis and Crohn's disease are characterized by chronic inflammation of the gut mucosa, a site with a high density of mast cells.

Rheumatoid Arthritis: Mast cells are found in the synovial fluid of arthritic joints and contribute to inflammation and tissue damage.

Psoriasis: This chronic skin condition involves significant inflammatory infiltrates, including activated mast cells.

Investigating oxatomide in these and other inflammatory disorders could significantly expand its therapeutic utility.

| Potential Disease Area | Rationale for Repurposing | Key Oxatomide Mechanism of Action |

|---|---|---|

| Inflammatory Bowel Disease (IBD) | Mast cells are implicated in gut inflammation, increased permeability, and visceral hypersensitivity. | Inhibition of mast cell degranulation and release of inflammatory mediators (e.g., leukotrienes, cytokines). nih.gov |

| Rheumatoid Arthritis | Mast cells in the synovium contribute to joint inflammation and cartilage destruction. mdpi.com | Suppression of pro-inflammatory cytokine release and inhibition of tissue-remodeling enzymes. patsnap.com |

| Psoriasis | Skin lesions show significant mast cell infiltration and activation, contributing to inflammation and itching. | H1 receptor antagonism (anti-pruritic) and broad anti-inflammatory effects. nih.gov |

| Mast Cell Activation Syndrome (MCAS) | A disorder characterized by inappropriate mast cell degranulation. | Direct stabilization of mast cells, preventing mediator release. patsnap.com |

Elucidating Mechanisms in Complex Biological Systems and Disease Models

To fully understand the therapeutic potential of this compound, research must move beyond studies in isolated cell lines toward more complex, physiologically relevant systems. A systems biology approach, which integrates multi-omics data (e.g., transcriptomics, proteomics, metabolomics) with computational modeling, can provide a holistic view of a drug's impact on cellular networks. nih.govfrontiersin.org

These in silico and in vitro findings must then be validated in more sophisticated preclinical models. The use of patient-derived organoids or animal models of specific inflammatory diseases (e.g., colitis or arthritis) will be crucial for understanding how oxatomide functions within the context of a whole organism and for providing the necessary evidence to support its investigation in new clinical indications.

| Step | Methodology | Objective |

|---|---|---|

| 1. Data Acquisition | Treat immune cells (e.g., mast cells, T-cells) with oxatomide and perform multi-omics analysis (RNA-seq, proteomics, metabolomics). | Generate a comprehensive dataset of molecular changes induced by the drug. |

| 2. Network Reconstruction | Use computational algorithms to integrate multi-omics data and construct signaling and gene regulatory network models. diva-portal.org | Visualize the pathways and biological processes perturbed by oxatomide. |

| 3. In Silico Perturbation | Simulate the effects of oxatomide on the network model to predict key nodes and downstream consequences. | Identify critical control points in the network that explain the drug's efficacy and predict potential off-target effects. |

| 4. Model Validation | Test model predictions using targeted experiments in advanced preclinical models (e.g., patient-derived organoids, animal models). | Confirm the relevance of the identified mechanisms in a complex biological system. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.